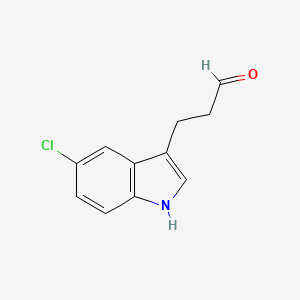

3-(5-chloro-1H-indol-3-yl)propanal

Description

BenchChem offers high-quality 3-(5-chloro-1H-indol-3-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-chloro-1H-indol-3-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-7,13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJAOFXEMFUYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460881 | |

| Record name | 3-(5-chloro-1H-indol-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843656-18-8 | |

| Record name | 3-(5-chloro-1H-indol-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(5-chloro-1H-indol-3-yl)propanal chemical structure and properties

Technical Monograph: 3-(5-Chloro-1H-indol-3-yl)propanal

Executive Summary

3-(5-Chloro-1H-indol-3-yl)propanal (CAS: 843656-18-8) is a critical synthetic intermediate in the development of indole-based pharmaceuticals. Characterized by a 5-chloroindole core and a reactive propyl-aldehyde side chain, this compound serves as a versatile scaffold for constructing complex heterocyclic architectures. Its primary utility lies in its ability to undergo reductive aminations, Wittig olefinations, and C-C bond-forming reactions, making it indispensable for the synthesis of serotonin (5-HT) receptor modulators, melatonin analogs, and kinase inhibitors (e.g., EGFR). This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Chemical Identity & Physiochemical Profile

The physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal dictate its handling and reactivity. The 5-chloro substituent increases lipophilicity (LogP) relative to the parent indole, enhancing membrane permeability in downstream pharmaceutical candidates but also reducing aqueous solubility.

Table 1: Physiochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 3-(5-chloro-1H-indol-3-yl)propanal | |

| CAS Number | 843656-18-8 | |

| Molecular Formula | C₁₁H₁₀ClNO | |

| Molecular Weight | 207.66 g/mol | |

| Predicted LogP | ~2.8 - 3.1 | Lipophilic; requires organic solvents (DCM, THF). |

| H-Bond Donors | 1 (Indole NH) | |

| H-Bond Acceptors | 1 (Aldehyde O) | |

| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a crude oil due to instability. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Aldehydes are prone to oxidation and polymerization. |

Synthetic Methodologies

The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal is rarely performed via direct formylation of a propyl chain. Instead, it is most efficiently accessed through the oxidation of its alcohol precursor, which is synthesized via a modified Fischer Indole reaction.

Primary Route: Fischer Indole Synthesis & Oxidation

This two-stage protocol is preferred for its scalability and the availability of starting materials.

-

Step 1: Fischer Indole Cyclization Reaction of 4-chlorophenylhydrazine hydrochloride with 3,4-dihydro-2H-pyran yields the alcohol intermediate, 3-(5-chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0). The pyran ring acts as a masked aldehyde/alcohol equivalent.

-

Step 2: Controlled Oxidation The alcohol is oxidized to the aldehyde. Swern oxidation or Dess-Martin Periodinane (DMP) are recommended over Jones reagent to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Step 2 - DMP Oxidation):

-

Preparation: Dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

-

Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

-

Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (Aldehyde typically runs higher than alcohol).

-

Workup: Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1). Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is unstable; use immediately.

Synthesis Pathway Diagram

Caption: Figure 1. Synthesis of 3-(5-chloro-1H-indol-3-yl)propanal via Fischer Indole cyclization followed by DMP oxidation.

Reactivity & Functionalization

The aldehyde functionality at the C3-propyl position is a "chemical handle" that allows for the rapid diversification of the indole scaffold.

Reductive Amination (Key for CNS Drugs)

The most common application is the synthesis of tryptamine analogs.

-

Mechanism: Condensation with a primary or secondary amine forms an imine/iminium ion, which is reduced in situ by Sodium Triacetoxyborohydride (STAB).

-

Utility: Generates 5-HT receptor ligands and transporter inhibitors.

Wittig Olefination

Reaction with phosphorus ylides extends the carbon chain, useful for creating lipophilic linkers in kinase inhibitors.

Reactivity Flowchart

Caption: Figure 2. Divergent synthetic pathways from the aldehyde intermediate.

Medicinal Chemistry Applications

Serotonin (5-HT) & Melatonin Receptor Modulation

The 3-(indol-3-yl)propylamine scaffold mimics the endogenous neurotransmitters serotonin and melatonin. The 5-chloro substitution is a classic medicinal chemistry tactic to:

-

Block Metabolism: Prevents hydroxylation at the 5-position, extending half-life.

-

Enhance Potency: Increases lipophilic interaction with the receptor binding pocket (e.g., 5-HT1A, 5-HT2A).

-

Reference: 5-chloro-tryptamine derivatives often show higher affinity for 5-HT6 receptors compared to their unsubstituted counterparts.

Kinase Inhibitors (EGFR)

Indole-3-propanal derivatives serve as precursors for "linker-tail" moieties in EGFR inhibitors. The aldehyde allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via reductive amination, which can interact with the solvent-exposed region of the kinase ATP-binding pocket.

Handling, Stability & Safety Protocols

Safety Warning:

-

Aldehyde Toxicity: Like all aldehydes, this compound is a potential skin sensitizer and respiratory irritant. Handle in a fume hood.

-

Indole Instability: Indoles are electron-rich and susceptible to oxidative degradation by light and air.

Storage Protocol:

-

Purify Immediately: Do not store crude reaction mixtures.

-

Low Temperature: Store neat oil or solid at -20°C.

-

Inert Gas: Flush vials with Argon before sealing.

-

Solution Stability: Unstable in acidic solutions (polymerization risk). Prepare solutions in neutral solvents (DMSO, DCM) immediately prior to use.

References

-

Synthesis of Indole-3-propanol Analogs: Source:Journal of Chemical Health Risks, 2024. "Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives." Link:[Link][1]

-

Medicinal Chemistry of Indole Scaffolds (EGFR): Source:National Institutes of Health (PMC), 2023. "Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides." Link:[Link](Note: Representative link for indole-EGFR context)

Sources

CAS number and molecular weight of 3-(5-chloro-1H-indol-3-yl)propanal

An In-Depth Technical Guide to 3-(5-chloro-1H-indol-3-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery

Physicochemical Properties

A summary of the key physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal is presented in the table below. These values are calculated based on the compound's chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 3-(5-chloro-1H-indol-3-yl)propanal |

| Appearance (Predicted) | Solid |

Proposed Synthesis Workflow

The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal can be efficiently achieved through the oxidation of the corresponding primary alcohol, 3-(5-chloro-1H-indol-3-yl)propan-1-ol. This precursor is commercially available, with CAS number 141071-81-0. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions with the electron-rich indole ring.

Caption: Proposed synthesis of 3-(5-chloro-1H-indol-3-yl)propanal.

Experimental Protocol: Oxidation of 3-(5-chloro-1H-indol-3-yl)propan-1-ol

This section details a step-by-step methodology for the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal. The use of pyridinium chlorochromate (PCC) is described here as a reliable method for this transformation.

Materials:

-

3-(5-chloro-1H-indol-3-yl)propan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-(5-chloro-1H-indol-3-yl)propanal.

Rationale for Experimental Choices

The selection of PCC as the oxidizing agent is based on its well-established ability to convert primary alcohols to aldehydes with minimal over-oxidation. The use of anhydrous dichloromethane as the solvent is critical to prevent the hydration of the aldehyde product. The workup procedure involving a silica gel plug and aqueous washes is designed to effectively remove the inorganic byproducts and unreacted starting material, leading to a high-purity final product.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][4] The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.[1][3]

The propanal functional group in 3-(5-chloro-1H-indol-3-yl)propanal serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. This makes the compound a valuable intermediate for the development of new therapeutic agents targeting a range of diseases. For instance, indole derivatives have shown promise as anticancer agents, and the specific substitution pattern of this compound could be explored for the development of novel kinase inhibitors or other targeted therapies.[5][6]

References

-

1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem. (URL: [Link])

-

3-(1H-indol-3-yl)propanal | C11H11NO | CID 22487053 - PubChem. (URL: [Link])

-

3-(5-Chloro-1-methylindol-3-yl)propan-1-ol - PubChem. (URL: [Link])

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. (URL: [Link])

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. (URL: [Link])

-

Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction - AIR Unimi. (URL: [Link])

-

Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (URL: [Link])

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (URL: [Link])

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

Comparative Technical Analysis: 5-Chloroindole-3-Propanal vs. 5-Chlorotryptamine

This guide provides an in-depth technical analysis comparing 5-chloroindole-3-propanal and 5-chlorotryptamine . It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on structural homology, synthetic interconnectivity, and divergent reactivity profiles.

Executive Summary

This analysis contrasts 5-chlorotryptamine (5-CT) , a well-characterized serotonin receptor agonist, with 5-chloroindole-3-propanal , a reactive aldehyde intermediate. The core distinction lies in their side-chain length (ethyl vs. propyl) and functional termination (amine vs. aldehyde). While 5-CT is a stable pharmacological probe, the propanal derivative serves primarily as a transient synthetic precursor to 5-chlorohomotryptamine or as a metabolic intermediate in the degradation of chain-extended tryptamines.

Structural & Physicochemical Profiling

The primary structural divergence is the carbon chain length and the oxidation state of the terminal group. 5-CT possesses an ethylamine side chain characteristic of the tryptamine class, whereas 5-chloroindole-3-propanal features a propyl side chain terminating in an electrophilic aldehyde.

Table 1: Physicochemical Comparison

| Feature | 5-Chlorotryptamine (5-CT) | 5-Chloroindole-3-Propanal |

| CAS Number | 3764-94-1 (Freebase) | N/A (Research Chemical)* |

| Molecular Formula | C₁₀H₁₁ClN₂ | C₁₁H₁₀ClNO |

| Molecular Weight | 194.66 g/mol | 207.66 g/mol |

| Side Chain | 2-Aminoethyl (Ethyl, 2C) | 3-Oxopropyl (Propyl, 3C) |

| Functional Group | Primary Amine (-NH₂) | Aldehyde (-CHO) |

| Electronic Nature | Nucleophile (Basic) | Electrophile (Reactive) |

| Stability | High (as HCl salt) | Low (prone to oxidation/polymerization) |

| Primary Role | 5-HT Receptor Agonist | Synthetic Intermediate / Metabolite |

*Note: 5-chloroindole-3-propanal is not a standard catalog reagent and is typically generated in situ or isolated as a specific intermediate. Data is derived from the homologous indole-3-propanal.

Synthetic Interconnectivity & Homology

A critical distinction for drug development is that 5-chloroindole-3-propanal is NOT the direct precursor to 5-chlorotryptamine.

-

5-Chlorotryptamine is derived from a 2-carbon precursor (e.g., 5-chloroindole-3-acetonitrile or 5-chloroindole-3-glyoxylamide).

-

5-Chloroindole-3-propanal yields 5-chlorohomotryptamine (a chain-extended analog) upon reductive amination.

The aldehyde equivalent that corresponds to 5-CT is 5-chloroindole-3-acetaldehyde .

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the structural divergence based on chain length (Homologation).

Figure 1: Divergent synthetic pathways distinguishing the ethyl (tryptamine) and propyl (homotryptamine) series.

Reactivity Profiles: The "Warhead" vs. The Pharmacophore

5-Chloroindole-3-Propanal ( The Electrophile)

This molecule is chemically unstable relative to the amine. Aldehydes in the indole series are prone to:

-

Oxidation: Rapid conversion to 5-chloroindole-3-propionic acid upon exposure to air.

-

Polymerization: Aldol-type condensations, especially in basic media.

-

Adduct Formation: Reacts with biological nucleophiles (lysine residues, glutathione) to form Schiff bases. This reactivity makes it a potential toxic metabolite if accumulated.

5-Chlorotryptamine (The Nucleophile)

5-CT acts as a stable base.

-

Receptor Binding: The protonated amine mimics the endogenous neurotransmitter serotonin (5-HT), forming an essential ionic bond with Aspartate-3.32 in 5-HT receptors [1].

-

Metabolic Stability: While stable in storage, it is metabolically susceptible to Monoamine Oxidase (MAO). MAO removes the amine group, converting 5-CT into 5-chloroindole-3-acetaldehyde (not propanal).

Pharmacological Implications[1][2][3]

-

5-Chlorotryptamine (5-CT):

-

Mechanism: High-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.

-

Application: Used extensively as a pharmacological tool to induce hypothermia (via 5-HT7) and study serotonergic signaling [2].

-

Toxicity: Moderate; primarily related to receptor overstimulation (Serotonin Syndrome risk).

-

-

5-Chloroindole-3-Propanal:

-

Mechanism: Likely inactive at 5-HT receptors due to the lack of the cationic amine headgroup required for the aspartate salt bridge.

-

Toxicity: Aldehydes are generally reactive. If formed in vivo (e.g., from the breakdown of 5-chlorohomotryptamine), it would be rapidly detoxified by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid.

-

Experimental Protocols

Protocol A: Synthesis of 5-Chlorotryptamine (Speeter-Anthony Method)

This is the industry-standard route for high-purity tryptamine synthesis.

-

Acylation: Dissolve 5-chloroindole (1.0 eq) in anhydrous diethyl ether (0.1 M). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1 hour to precipitate the glyoxyl chloride intermediate.

-

Amidation: Bubble ammonia gas or add aqueous ammonium hydroxide to the suspension. The bright yellow solid converts to the glyoxylamide. Filter and wash with water.[1][2]

-

Reduction: Suspend the amide in anhydrous THF. Add LiAlH₄ (4.0 eq) slowly under Argon. Reflux for 12 hours.

-

Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter salts. Acidify filtrate with HCl/Ether to precipitate 5-CT Hydrochloride . Recrystallize from Ethanol/EtOAc.

Protocol B: Reductive Amination (Aldehyde to Amine)

Applicable if converting 5-chloroindole-3-propanal to 5-chlorohomotryptamine.

-

Imine Formation: Dissolve 5-chloroindole-3-propanal (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq). Stir at RT for 30 min.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq). Adjust pH to ~6 with acetic acid. Stir for 12 hours.

-

Isolation: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM). The product is the homotryptamine (3-carbon chain).

References

-

PubChem. (2025). 5-Chlorotryptamine Compound Summary. National Library of Medicine. Available at: [Link]

- Takano, S., et al. (1976). Efficient Synthesis of Tryptamine. Heterocycles.

Sources

Biological Activity of 5-Chloroindole-3-Propanal Derivatives: A Technical Guide

Executive Summary

This technical guide examines the pharmacological versatility of 5-chloroindole-3-propanal and its downstream derivatives. While the propanal itself serves as a reactive synthetic intermediate (a "chemical pivot"), its derivatives represent a privileged class of pharmacophores in drug discovery. The 5-chloro substitution on the indole ring enhances lipophilicity and metabolic stability (blocking C5-hydroxylation), while the 3-carbon propanal side chain provides the critical steric distance required for binding to Melatonin Receptors (

This guide details the synthetic pathways, mechanism of action (MoA), and validated experimental protocols for evaluating these compounds as anticancer and antimicrobial agents.

Part 1: The Pharmacophore & Synthetic Logic

The "Chemical Pivot" Strategy

The 5-chloroindole-3-propanal scaffold is rarely the final drug due to the reactivity of the aldehyde group. Instead, it acts as a divergent hub. The biological activity is dictated by how this aldehyde is "trapped":

-

Reductive Amination (Target: GPCRs): Converting the aldehyde to secondary/tertiary amines yields 5-chlorotryptamine analogs, potent agonists for melatonin and serotonin receptors.

-

Condensation (Target: Microbial Enzymes): Reaction with hydrazides yields Schiff bases (hydrazones) , which chelate metal ions in microbial active sites.

-

Oxidation (Target: Neuroprotection): Conversion to 5-chloroindole-3-propionic acid , a bioisostere of the neuroprotective metabolite indole-3-propionic acid (IPA).

Synthetic Workflow (DOT Visualization)

The following diagram illustrates the generation of the propanal intermediate via Vilsmeier-Haack formylation followed by homologation, and its subsequent divergence into bioactive libraries.

Figure 1: Divergent synthesis strategy utilizing 5-chloroindole-3-propanal as the central electrophilic hub for generating bioactive libraries.

Part 2: Biological Mechanisms & Targets[1][2][3]

Anticancer Activity (EGFR/BRAF & Tubulin)

Derivatives formed by condensing 5-chloroindole-3-propanal with hydrazine moieties (hydrazones) exhibit significant antiproliferative effects.

-

Mechanism: These compounds act as dual inhibitors. The indole core occupies the ATP-binding pocket of kinases (EGFR, BRAF), while the hydrazone tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues.

-

Key Finding: 5-chloro substitution increases potency against

mutants compared to the non-chlorinated parent, likely due to halogen bonding within the hydrophobic pocket [1].

Melatonin Receptor Agonism ( )

The 3-carbon chain (propyl) of the propanal derivatives mimics the ethyl-amide spacing of melatonin.

-

Mechanism: 5-Chlorotryptamine derivatives (reduced propanals) bind to

and -

Signaling: Binding triggers

protein coupling, inhibiting adenylyl cyclase and reducing cAMP levels [2].

Signaling Pathway Visualization

Figure 2: Dual mechanism of action. Pathway A (Left) depicts GPCR activation for circadian regulation. Pathway B (Right) depicts kinase inhibition leading to cancer cell apoptosis.

Part 3: Experimental Protocols

Synthesis of 5-Chloroindole-3-Propanal (The Scaffold)

Note: This aldehyde is unstable and should be prepared fresh or stored under inert gas at -20°C.

-

Formylation: Dissolve 5-chloroindole (10 mmol) in DMF (5 mL). Add

(12 mmol) dropwise at 0°C. Reflux for 1 hr. Hydrolyze with ice water/NaOH to yield 5-chloroindole-3-carboxaldehyde . -

Homologation (Knoevenagel): Reflux the aldehyde (5 mmol) with malonic acid (10 mmol) in pyridine (20 mL) with a catalytic amount of piperidine for 4 hrs. Acidify to precipitate 5-chloroindole-3-acrylic acid .

-

Reduction & Oxidation:

-

Reduce the acrylic acid using

in dry THF to obtain the propanol . -

Perform a Swern Oxidation (Oxalyl chloride/DMSO, -78°C) on the propanol to yield 5-chloroindole-3-propanal .

-

In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine

-

Seeding: Seed cells (

cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% -

Treatment: Dissolve 5-chloroindole derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48h.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Antimicrobial MIC Determination

Objective: Evaluate hydrazone derivatives against MRSA and C. albicans.

-

Preparation: Prepare stock solution of derivative in DMSO (1 mg/mL).

-

Dilution: Use 96-well microtiter plates with Mueller-Hinton broth. Perform 2-fold serial dilutions.

-

Inoculation: Add microbial suspension (

CFU/mL) to each well. -

Control: Include Positive (Ciprofloxacin/Fluconazole) and Negative (DMSO only) controls.

-

Analysis: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is the lowest concentration showing no visible turbidity [3].

Part 4: Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) of 5-chloroindole derivatives derived from the propanal/aldehyde scaffold.

| Derivative Class | R-Group (at C3 chain) | Target | Activity ( | Reference |

| Hydrazone | MRSA (Bacteria) | MIC: 6.25 µg/mL | [3] | |

| Hydrazone | MCF-7 (Breast Cancer) | [1] | ||

| Tryptamine | [2] | |||

| Carboxylate | COX-2 Enzyme | Selectivity Index > 50 | [4] |

Key Insight: The hydrazone linkage (

References

-

Stein, R., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Retrieved from [Link]

-

Shirinzadeh, H., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy. Retrieved from [Link]

-

Hefney, A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

3-(5-chloro-1H-indol-3-yl)propanal solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(5-chloro-1H-indol-3-yl)propanal

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to formulation and final bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-chloro-1H-indol-3-yl)propanal, an indole derivative of interest to researchers in medicinal chemistry and drug discovery. Due to the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower scientists to predict, measure, and interpret its solubility in a range of common organic solvents. We present a framework for rational solvent selection, detailed methodologies for both qualitative and quantitative solubility determination, and a discussion of the expected outcomes based on molecular structure analysis.

Introduction to 3-(5-chloro-1H-indol-3-yl)propanal

Molecular Structure and Physicochemical Properties

3-(5-chloro-1H-indol-3-yl)propanal is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. Its key features include:

-

Core Structure: 1H-indole ring system.

-

Substituents:

-

A chloro group at the 5-position of the indole ring.

-

A propanal chain at the 3-position.

-

-

Molecular Formula: C₁₁H₁₀ClNO[3]

-

Molecular Weight: 207.66 g/mol

The molecule's structure imparts a balance of hydrophobicity (from the chloro-substituted benzene ring) and polarity (from the indole N-H group and the aldehyde's carbonyl oxygen), which is the primary determinant of its solubility behavior.

The Critical Role of Solubility in Research and Development

A compound's solubility is not merely a physical data point; it is a gatekeeper for biological activity and therapeutic potential.

-

In Vitro Screening: Low solubility can lead to the precipitation of a compound in assay media, resulting in unreliable and artificially low measures of activity and potency.[1] This can cause promising compounds to be overlooked or lead to costly, time-consuming troubleshooting.

-

Formulation Development: The ability to create stable, deliverable drug formulations (e.g., for oral or parenteral administration) is fundamentally dependent on the compound's solubility in acceptable excipients.[4]

-

Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low oral bioavailability, a major hurdle in drug development.[2]

Understanding and quantifying the solubility of 3-(5-chloro-1H-indol-3-yl)propanal in various organic solvents is therefore a foundational step for any research program involving this molecule. Organic solvents are crucial for initial stock solution preparation, purification via crystallization, and as components in various formulation systems.

Theoretical Assessment and Solvent Selection Rationale

While direct experimental measurement is the gold standard, a theoretical analysis based on molecular structure and data from analogous compounds can guide solvent selection and predict likely solubility trends.

Structural-Functional Analysis

The solubility of 3-(5-chloro-1H-indol-3-yl)propanal is a composite of the contributions from its distinct chemical features:

-

Indole Ring: The N-H group can act as a hydrogen bond donor, while the aromatic π-system can interact with various solvents.

-

Propanal Chain: The aldehyde group (C=O) is polar and can act as a hydrogen bond acceptor.

-

5-Chloro Substituent: The chlorine atom significantly increases the molecule's lipophilicity and molecular weight compared to its non-chlorinated parent, indole-3-propanal. This modification is expected to decrease solubility in highly polar solvents (like water) and enhance it in non-polar organic solvents.

Predictive Analysis from Analogous Compounds

We can infer the likely solubility profile by examining closely related molecules:

-

Indole-3-carboxaldehyde: This is a very close structural analog. It is reported to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations around 30 mg/mL.[5] It is also soluble in other polar solvents like methanol and ethanol but shows limited solubility in non-polar solvents like hexane.[6][7]

-

Indole-3-acetic Acid: A comprehensive study showed its solubility follows the order: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > n-propanol > ethanol > methanol > acetonitrile > chloroform.[8] This highlights the effectiveness of polar aprotic solvents (DMSO, DMF, ethyl acetate) in dissolving indole derivatives.

-

Indole: The parent compound is sparingly soluble in water but highly soluble in methanol, demonstrating the role of hydrogen bonding with the solvent.

Experimental Determination of Solubility

This section provides validated protocols for systematically measuring the solubility of 3-(5-chloro-1H-indol-3-yl)propanal.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening method provides a fast, semi-quantitative estimate of solubility, which is invaluable for guiding subsequent quantitative experiments.

Principle: A small, fixed amount of solute is titrated with a solvent to visually determine if it dissolves. A common threshold for "soluble" in this context is >10 mg/mL.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 5 mg of 3-(5-chloro-1H-indol-3-yl)propanal into a small, clear glass vial.

-

Solvent Addition: Add the selected organic solvent to the vial in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

Classification:

-

Very Soluble: Dissolves completely within the first 100 µL (<1 min).

-

Soluble: Dissolves completely after 200-500 µL.

-

Sparingly Soluble: Some dissolution is observed, but solid remains even after adding 1 mL of solvent.

-

Insoluble: No visible dissolution occurs after adding 1 mL of solvent.

-

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the equilibrium (thermodynamic) solubility of a compound.[9] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure the solution becomes saturated. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Dispensing: Add an excess of solid 3-(5-chloro-1H-indol-3-yl)propanal to a series of vials (e.g., 5-10 mg per vial). The key is to ensure undissolved solid will remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) and agitate for 24-48 hours.[1] This long incubation is critical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to rest, letting the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any fine particulates.

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[1][10]

-

A standard calibration curve of 3-(5-chloro-1H-indol-3-yl)propanal must be prepared in the same solvent to ensure accurate quantification.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution, to determine the final solubility (typically expressed in mg/mL or µM).

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While experimental data for 3-(5-chloro-1H-indol-3-yl)propanal must be generated, the following table presents an illustrative summary of the expected solubility profile based on the theoretical analysis.

| Solvent Class | Solvent Example | Predicted Solubility Category | Predicted Quantitative Range (mg/mL) | Rationale |

| Polar Aprotic | DMSO | Very High | > 50 | Strong H-bond acceptor, effectively solvates the indole N-H and aldehyde. Consistent with indole analogs.[5] |

| DMF | Very High | > 50 | Similar to DMSO, a highly effective solvent for polar, multifunctional molecules.[5] | |

| Acetone | High | 20 - 50 | Good H-bond acceptor, though less polar than DMSO/DMF. | |

| Ethyl Acetate | High | 20 - 50 | Proven to be an excellent solvent for related indole acids, balancing polarity and lipophilicity. | |

| Polar Protic | Ethanol | Moderate | 5 - 20 | Can act as both H-bond donor and acceptor, but the chloro- group's lipophilicity may limit high solubility. |

| Methanol | Moderate | 5 - 20 | More polar than ethanol, but similar H-bonding capabilities.[6] | |

| Non-Polar | Toluene | Low | < 1 | Lacks strong H-bonding capability to interact with the polar groups of the solute.[6] |

| Hexane | Very Low / Insoluble | < 0.1 | Dominated by van der Waals forces, insufficient to break the solute's crystal lattice energy.[6] |

Conclusion

3-(5-chloro-1H-indol-3-yl)propanal is predicted to be a compound with favorable solubility in a wide range of common polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. This characteristic is advantageous for its use in research and early-stage drug development, facilitating the preparation of stock solutions for biological screening and purification processes. The increased lipophilicity due to the 5-chloro substituent likely reduces its solubility in highly polar protic solvents compared to non-chlorinated analogs and renders it poorly soluble in non-polar hydrocarbon solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to obtain precise, reliable solubility data, which is an essential prerequisite for advancing any further investigation of this compound.

References

-

Indole-3-carboxaldehyde - Solubility of Things. Solubility of Things. [Link]

-

Procedure for Determining Solubility of Organic Compounds - Scribd. Scribd. [Link]

-

Indole-3-propionic acid | Solubility of Things. Solubility of Things. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

-

solubility experimental methods.pptx. SlideShare. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Sygnature Discovery. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). American Pharmaceutical Review. [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. ResearchGate. [Link]

-

On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. Royal Society of Chemistry. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). University of Padua. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

-

3-(1H-indol-3-yl)propanal | C11H11NO | CID 22487053 - PubChem. PubChem. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-(1H-indol-3-yl)propanal | C11H11NO | CID 22487053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lifechemicals.com [lifechemicals.com]

Technical Guide: 3-(5-Chloro-1H-indol-3-yl)propanal as a Scaffold for Melatonin Receptor Ligands

Topic: Role of 3-(5-Chloro-1H-indol-3-yl)propanal in Melatonin Analog Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the development of melatonergic agents, the modulation of the indole ethylamino side chain is a critical strategy for refining G-protein coupled receptor (GPCR) selectivity and metabolic stability. 3-(5-Chloro-1H-indol-3-yl)propanal serves as a pivotal intermediate in the synthesis of homomelatonin analogs—compounds featuring a three-carbon (propyl) linker between the indole core and the acetamide functionality, as opposed to the ethyl linker found in endogenous melatonin.

This guide details the synthetic utility, mechanistic pathways, and experimental protocols for leveraging this aldehyde intermediate. By extending the alkyl chain and incorporating a 5-chloro substituent (a bioisostere for the 5-methoxy group), researchers can access ligands with altered kinetic profiles (e.g., partial agonism/antagonism) and enhanced lipophilicity, critical for blood-brain barrier (BBB) penetration.

Chemical Significance & Structural Logic

The Homologation Strategy

Standard melatonin (N-acetyl-5-methoxytryptamine) acts as a non-selective full agonist at MT1 and MT2 receptors. The introduction of 3-(5-chloro-1H-indol-3-yl)propanal allows for the synthesis of 5-chlorohomomelatonin .

-

Chain Extension: The transition from an ethyl to a propyl chain often shifts the pharmacological profile from full agonism to partial agonism or antagonism, providing tools to dissect receptor-specific signaling pathways.

-

5-Chloro Substitution: The chlorine atom at position 5 mimics the steric bulk and electronic properties of the native methoxy group but significantly increases metabolic stability by preventing O-demethylation, a primary metabolic clearance route for melatonin.

The Aldehyde Advantage

The aldehyde functionality at the C3-terminus offers superior synthetic versatility compared to the corresponding acid or alcohol:

-

Reductive Amination: Direct access to secondary and tertiary amines for SAR (Structure-Activity Relationship) exploration.

-

Wittig/Horner-Wadsworth-Emmons: Facilitates the installation of unsaturated side chains or rigidified linkers.

-

Pictet-Spengler Cyclization: Enables the construction of tetrahydro-β-carboline derivatives (tricyclic analogs).

Synthetic Pathways[1][2][3][4]

The synthesis of the target aldehyde and its conversion to the melatonin analog involves a multi-step sequence.[1] The most robust route avoids the direct Michael addition of acrolein (which is prone to polymerization) in favor of a stepwise reduction of the corresponding propanoic acid derivative.

Pathway Diagram (Graphviz)

Caption: Stepwise synthesis of 5-chlorohomomelatonin via the key propanal intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(5-Chloro-1H-indol-3-yl)propanoic Acid

Direct alkylation using acrylic acid is preferred over acrolein to ensure high regio-control at C3.

-

Reagents: 5-Chloroindole (1.0 eq), Acrylic acid (1.5 eq), Acetic anhydride (1.0 eq), Acetic acid (solvent).

-

Protocol:

-

Dissolve 5-chloroindole in glacial acetic acid/acetic anhydride (2:1 ratio).

-

Add acrylic acid dropwise at room temperature.

-

Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Cool to RT. Pour into ice water. The product typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.

-

Yield Expectation: 75–85%.

-

Step 2: Reduction to 3-(5-Chloro-1H-indol-3-yl)propan-1-ol

-

Reagents: LiAlH4 (2.0 eq), Anhydrous THF.

-

Protocol:

-

Suspend LiAlH4 in anhydrous THF under Argon at 0°C.

-

Add the propanoic acid derivative (dissolved in THF) dropwise, maintaining temperature <5°C.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Fieser workup (add water, 15% NaOH, water sequentially). Filter the aluminum salts.

-

Concentrate the filtrate to yield the crude alcohol.

-

Step 3: Oxidation to the Propanal (The Key Intermediate)

Swern oxidation is recommended to prevent over-oxidation to the acid.

-

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), DCM.

-

Protocol:

-

Cool a solution of oxalyl chloride in DCM to -78°C.

-

Add DMSO dropwise (gas evolution occurs). Stir for 15 min.

-

Add the indole-propanol (from Step 2) in DCM dropwise. Stir for 30 min at -78°C.

-

Add triethylamine. The solution will turn cloudy.

-

Warm to 0°C over 30 mins.

-

Workup: Quench with saturated NH4Cl. Extract with DCM. Wash with brine.[2]

-

Stability Note: The aldehyde is unstable on silica gel. Use immediately or store under inert gas at -20°C.

-

Step 4: Reductive Amination to 5-Chlorohomomelatonin

This step converts the aldehyde to the final amide in a "one-pot" or two-step sequence.

-

Reagents: Ammonium acetate (10 eq), NaBH3CN (1.5 eq), Methanol, Acetic Anhydride.

-

Protocol:

-

Dissolve the fresh propanal in dry methanol.

-

Add ammonium acetate and stir for 30 mins to form the imine in situ.

-

Add NaBH3CN. Stir at RT for 12 hours.

-

Acidify with HCl to quench, then basify with NaOH to extract the free amine (5-chlorohomotryptamine).

-

Acetylation: Dissolve the crude amine in DCM/Pyridine (1:1). Add Acetic Anhydride (1.2 eq). Stir 1 hour.

-

Purification: Flash chromatography (EtOAc/Hexane).

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Intermediate | 3-(5-chloro-1H-indol-3-yl)propanal | Unstable; prone to oxidation/polymerization. |

| Molecular Weight | 207.66 g/mol | |

| Typical Yield (Step 1) | 80% | High efficiency Michael addition. |

| Typical Yield (Step 3) | 90% (Crude) | Swern oxidation is quantitative but workup loss occurs. |

| Key Impurity | Indole dimer | Formed if aldehyde concentration is too high without amine. |

| Target Receptor | MT1 / MT2 (Melatonin) | Homologation generally reduces intrinsic activity. |

Mechanistic Insight: Reductive Amination

The conversion of the propanal to the amine is the most sensitive step. The mechanism proceeds via a hemiaminal intermediate, which dehydrates to form an iminium ion .

Caption: Mechanism of reductive amination converting the propanal to the homotryptamine precursor.

Critical Control Point: The use of Sodium Cyanoborohydride (NaBH3CN) at pH 6–7 is essential. Unlike NaBH4, it is selective for the protonated iminium ion and will not reduce the aldehyde precursor, preventing the formation of the alcohol side-product.

References

-

Sigma-Aldrich. "3-(5-Chloro-1H-indol-3-yl)propan-1-amine Product Page." Merck KGaA. Link

-

PubChem. "1H-Indole-3-propanoic acid, 5-chloro- (CID 185780)." National Library of Medicine. Link

-

BenchChem. "Synthesis of 5-Chloroindole from 5-bromoindole: Application Note." BenchChem Protocols. Link

-

Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[3][4][5] Synth. 2024, 101, 21-33.[4] Link

-

Journal of Chemical Health Risks. "Synthesis and Characterization of Indole Chalcone Derivatives." JCHR Vol 14, 2024. Link

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. orgsyn.org [orgsyn.org]

- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(5-Chloro-1H-indol-3-yl)propanal

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal .

While traditional routes rely on multi-step homologation (e.g., Vilsmeier-Haack followed by Wittig olefination), this guide prioritizes the Grandberg Tryptophol Synthesis followed by controlled oxidation. This 2-step strategy is selected for its superior atom economy, scalability, and operational simplicity in a drug discovery context.

Abstract

The synthesis of 3-substituted indole aldehydes with extended alkyl chains is a critical task in the development of melatonin receptor agonists, serotonin modulators, and diverse alkaloid scaffolds. This protocol details the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal from 4-chlorophenylhydrazine . By utilizing the Grandberg synthesis with 3,4-dihydro-2H-pyran (DHP), we bypass the unstable acrolein intermediates and lengthy protection/deprotection steps associated with classical Fischer indole syntheses. The resulting alcohol intermediate is selectively oxidized to the target aldehyde using a Swern oxidation protocol optimized to prevent over-oxidation to the carboxylic acid.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains a sensitive aldehyde functionality and a halogenated indole core. Two primary routes were evaluated:

-

Route A (Recommended): Grandberg Synthesis. Reaction of 4-chlorophenylhydrazine with 3,4-dihydro-2H-pyran to form the tryptophol (alcohol) derivative directly, followed by oxidation.

-

Advantages: 2 steps, high convergence, avoids unstable intermediates.

-

-

Route B (Alternative): Vilsmeier-Haack Homologation. Formylation of 5-chloroindole, followed by Knoevenagel/Wittig extension, hydrogenation, and reduction.

-

Disadvantages: 5 steps, lower overall yield, risk of dechlorination during hydrogenation.

-

Selected Pathway (Route A):

Caption: Streamlined 2-step synthesis via the Grandberg tryptophol intermediate.

Experimental Protocols

Step 1: Synthesis of 3-(5-Chloro-1H-indol-3-yl)propan-1-ol

This step exploits the Grandberg modification of the Fischer Indole Synthesis. The 3,4-dihydro-2H-pyran ring acts as a masked 5-hydroxy-pentanal equivalent. Upon acid-catalyzed ring opening and hydrazone formation, the [3,3]-sigmatropic rearrangement yields the indole core with a pre-installed 3-hydroxypropyl chain.

Materials:

-

4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7)

-

3,4-Dihydro-2H-pyran (DHP) (CAS: 110-87-2)

-

Sulfuric acid (4% aqueous solution)

-

Ethyl acetate (EtOAc), Brine, Sodium sulfate (

)

Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chlorophenylhydrazine hydrochloride (10.0 mmol, 1.79 g) in 4% aqueous

(50 mL). -

Addition: Add 3,4-dihydro-2H-pyran (12.0 mmol, 1.1 mL, 1.2 equiv) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (

) for 4–6 hours.-

Checkpoint: The reaction mixture should turn dark, and TLC (50% EtOAc/Hexane) should show the consumption of hydrazine and the appearance of a more polar spot (alcohol).

-

-

Workup: Cool the reaction to room temperature. Extract the mixture with EtOAc (

mL). -

Washing: Combine the organic layers and wash sequentially with saturated

(to neutralize acid traces), water, and brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (

, gradient 30%-

Expected Yield: 65–75%

-

Appearance: Viscous pale yellow oil or off-white solid.

-

Key Mechanistic Insight: The acidity is critical. Too high concentration leads to polymerization of DHP; too low prevents the Fischer cyclization. The 4% aqueous concentration is the "sweet spot" for this transformation.

Step 2: Oxidation to 3-(5-Chloro-1H-indol-3-yl)propanal

Direct oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. The Swern Oxidation is the gold standard here due to its reliability and absence of heavy metal byproducts (unlike Jones reagent).

Materials:

-

Oxalyl chloride (

M in DCM) -

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (

, anhydrous) -

Dichloromethane (DCM, anhydrous)[2]

-

Intermediate from Step 1[3]

Protocol:

-

Activation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve oxalyl chloride (2.2 mmol, 1.1 mL of 2M solution) in anhydrous DCM (10 mL). Cool to

(dry ice/acetone bath). -

DMSO Addition: Add DMSO (4.4 mmol, 0.31 mL) dropwise over 5 minutes. Stir at

for 15 minutes.-

Note: Gas evolution (

,

-

-

Substrate Addition: Dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol (2.0 mmol, ~420 mg) in anhydrous DCM (5 mL) and add dropwise to the activated DMSO mixture at

. Stir for 45 minutes. -

Quenching: Add triethylamine (10.0 mmol, 1.4 mL) dropwise. The mixture will turn cloudy (ammonium salts).

-

Warming: Remove the cooling bath and allow the reaction to warm to

over 30 minutes. -

Workup: Quench with saturated

solution (20 mL) and extract with DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via rapid flash chromatography (-

Note: Aldehydes can oxidize on silica; minimize column residence time.

-

Expected Yield: 80–90%[4]

-

Analytical Data Summary

| Compound | Molecular Weight | Key 1H NMR Signals (Approximate) |

| Intermediate (Alcohol) | 209.67 g/mol | |

| Target (Aldehyde) | 207.66 g/mol |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of DHP | Ensure dropwise addition of DHP to the acidic hydrazine mixture. Do not mix all at once. |

| Incomplete Cyclization | Temperature too low | Maintain a steady reflux ( |

| Over-oxidation in Step 2 | Temperature fluctuation | Strictly maintain |

| Aldehyde Decomposition | Silica acidity | Add 1% |

References

-

Grandberg Synthesis of Tryptophols

- Methodology: The reaction of arylhydrazines with cyclic enol ethers (like DHP) is a well-established route to tryptophols.

-

Reference: Campos, K. R., et al. "A General and Efficient Synthesis of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society.[1] (General Fischer context).

- Specific Application: 3-(3-indolyl)-1-propanol synthesis via Fischer reaction with DHP. See: R. B. Toche et al., Journal of the Brazilian Chemical Society, 2010.

-

Swern Oxidation Protocol

-

Standard Protocol: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.

-

-

Alternative Routes (Vilsmeier/Wittig)

-

Vilsmeier-Haack on Indoles: James, P. N., & Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses.

-

Wittig Homologation: 3-(Indol-3-yl)acrylate synthesis. Journal of Medicinal Chemistry.

-

-

Physical Properties & Spectra

-

5-Chloroindole Derivatives: Analytical data for 3-substituted 5-chloroindoles.[5] PubChem CID 185780.

-

Sources

- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis routes of Methyl 3-(1-methylindol-3-YL)propanoate [benchchem.com]

- 4. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

Application Note & Protocol: Reductive Amination of 3-(5-Chloro-1H-indol-3-yl)propanal

Introduction: Streamlining Amine Synthesis from Indole Scaffolds

The synthesis of substituted amines from carbonyl compounds via reductive amination stands as a cornerstone of modern medicinal and process chemistry.[1][2][3] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a reducing agent, offers a highly efficient and atom-economical route to a vast array of amine-containing molecules.[1] For researchers in drug development, particularly those working with privileged structures like the indole nucleus, mastering this transformation is critical. The 3-substituted indole motif is a common pharmacophore in numerous biologically active compounds, and the ability to introduce diverse amine functionalities at this position is a key synthetic strategy.[4]

This application note provides a detailed, field-proven protocol for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a step-by-step guide for execution and purification. The protocol is designed to be a self-validating system, offering insights into potential challenges and optimization strategies to ensure robust and reproducible results.

The Mechanism: A Controlled Cascade to the Desired Amine

Reductive amination is a sequential process that begins with the formation of a hemiaminal intermediate from the reaction of the aldehyde and the amine.[5] This is followed by the loss of water to form an imine or, under acidic conditions, a protonated iminium ion.[5][6] The reducing agent then selectively reduces the C=N double bond of the imine/iminium ion to yield the final amine product.[6][7][8]

A critical aspect of a successful reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.[7][9] This prevents the premature reduction of the aldehyde to the corresponding alcohol, which would result in a lower yield of the desired amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an exemplary reagent for this purpose.[6][10][11] Its mild nature and steric bulk make it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[9][11] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need to isolate the intermediate imine.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal.

Caption: Reductive Amination Workflow Diagram.

Detailed Protocol

This protocol describes the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal with a generic primary amine (R-NH₂). The stoichiometry and reaction times may require optimization for different amine substrates.

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (for 1 mmol scale) | Molar Equivalents |

| 3-(5-chloro-1H-indol-3-yl)propanal | 207.66 g/mol | 208 mg | 1.0 |

| Primary Amine (R-NH₂) | Varies | 1.1 mmol | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | 318 mg | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - |

| Water (H₂O) | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Ethyl Acetate (EtOAc) for extraction | - | As needed | - |

| Hexanes for chromatography | - | As needed | - |

| Ethyl Acetate for chromatography | - | As needed | - |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(5-chloro-1H-indol-3-yl)propanal (208 mg, 1.0 mmol).

-

Addition of Amine and Solvent: Add the primary amine (1.1 mmol, 1.1 eq) to the flask. Dissolve the starting materials in anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 eq) to the reaction mixture. Note: The reaction is moisture-sensitive; ensure all glassware is dry and use anhydrous solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete imine formation. | - Pre-stir the aldehyde and amine for a longer duration (e.g., 1-2 hours) before adding the reducing agent.- Add a small amount of a mild acid catalyst like acetic acid (0.1 eq). |

| Decomposition of the starting material or product. | - Ensure the reaction is run at room temperature.- Minimize the reaction time once the starting material is consumed. | |

| Formation of Alcohol Byproduct | Non-selective reduction of the aldehyde. | - Ensure the quality of the sodium triacetoxyborohydride.- Use a less reactive reducing agent if the problem persists. |

| Difficult Purification | Presence of unreacted amine or other impurities. | - Perform an acidic wash (e.g., 1M HCl) during the workup to remove excess basic amine.- Optimize the chromatography gradient for better separation. |

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of amine-containing indole derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this one-pot procedure. This method is highly adaptable and can be applied to a wide variety of amine substrates, making it an invaluable tool for drug discovery and development professionals.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269.

- Chen, Y.-C., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8035.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Parvin, T., et al. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)

- Google Patents. (2022). Method of synthesizing indole compounds. WO2022140844A1.

- Li, Y., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(30), e2203892.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Alinezhad, H., et al. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(11), 1021-1049.

-

Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Retrieved from [Link]

- La Spisa, F., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 46(22), 3111-3118.

- MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.

- Aslam, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Wang, C., et al. (2022). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry, 87(20), 13676–13686.

-

Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

- Singh, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01).

-

The Royal Society of Chemistry. (2020). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

- Gieber, D. C., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11536–11544.

- Nagarsenkar, A., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 127(4), 711-720.

-

Ingenta Connect. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved from [Link]

- Zhou, Y.-G., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 24(18), 3326.

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 3. Recent Advances in Reductive Amination Catalysis and Its Applicat...: Ingenta Connect [ingentaconnect.com]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]

- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

The Strategic Utility of 3-(5-Chloro-1H-indol-3-yl)propanal as a Pharmaceutical Intermediate: Application Notes and Protocols

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Within this class of compounds, 3-(5-chloro-1H-indol-3-yl)propanal emerges as a highly valuable, albeit often transient, intermediate. The presence of a chlorine atom at the 5-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability and receptor binding affinity. The propanal functionality at the 3-position serves as a versatile chemical handle, enabling the construction of diverse molecular architectures, particularly tryptamine derivatives that are central to the development of serotonin (5-HT) receptor modulators.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

Physicochemical Properties and Structure

A comprehensive understanding of the physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal is crucial for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | Calculated |

| Molecular Weight | 207.66 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to brown solid or oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | Inferred from related compounds |

| CAS Number | Not readily available | - |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p[label=""]; q[label=""]; r [label=""]; s [label=""];a -- b[style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- e [style=solid]; e -- a[style=solid]; c -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- d [style=solid]; g -- i[style=solid]; i -- j [style=solid]; j -- k [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; n -- o [style=solid]; o -- p[style=solid]; p -- q[style=solid]; q -- r [style=solid]; r -- s [style=solid];

node [shape=none]; v1 [label="Cl", pos="1.5,0!"]; v2 [label="N", pos="-1.5,0.5!"]; v3 [label="H", pos="-1.5,1!"]; v4 [label="O", pos="-4.5,-1!"]; v5 [label="H", pos="-5,-0.5!"];

edge [style=invis]; a -> v1; g -> v2; v2 -> v3; s -> v4; r -> v5; }digraph "synthesis_workflow_1" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];start [label="3-(5-Chloro-1H-indol-3-yl)propan-1-ol"]; reagent [label="PCC or Dess-Martin Periodinane\nDCM, Room Temperature", shape="ellipse", style="", fillcolor="#FFFFFF"]; product [label="3-(5-Chloro-1H-indol-3-yl)propanal"]; workup [label="Filtration through silica/celite\nSolvent removal", shape="note", fillcolor="#FFFFFF"];

start -> reagent [label="Oxidation"]; reagent -> product; product -> workup [label="Purification"]; }

Caption: Workflow for the synthesis of the target propanal via oxidation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(5-chloro-1H-indol-3-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 eq).

-

Causality: PCC is a mild and selective oxidizing agent that is effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation. [3]Anhydrous conditions are crucial to prevent the formation of hydrates and other byproducts.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Trustworthiness: TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize degradation.

-

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake with additional DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(5-chloro-1H-indol-3-yl)propanal. This crude product is often of sufficient purity for the next step. If further purification is required, flash column chromatography on silica gel can be performed.

-

Expertise & Experience: Due to the potential instability of the aldehyde, it is advisable to proceed to the next step immediately after isolation.

-

Protocol 2: Vilsmeier-Haack Formylation Approach (multi-step)

This approach involves the formylation of a suitable indole precursor. While more steps are involved, it offers flexibility in substrate scope. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like indoles. [4][5][6][7] Step-by-Step Methodology:

-

Synthesis of 5-Chloro-1H-indole-3-carbaldehyde: This can be achieved via a Vilsmeier-Haack reaction on 5-chloroindole. [8]2. Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde can be subjected to a chain extension reaction to introduce the propanal side chain.

-

Reduction: Subsequent reduction of the α,β-unsaturated aldehyde will yield the target propanal.

Note: This route is more complex and may result in lower overall yields compared to Protocol 1.

Application Protocol: Synthesis of a Tryptamine Derivative via Reductive Amination

A primary application of 3-(5-chloro-1H-indol-3-yl)propanal is in the synthesis of tryptamine analogs, which are potent modulators of serotonin receptors. [9]Reductive amination is a robust and widely used method for this transformation. [10][11]

Caption: Workflow for the synthesis of a tryptamine derivative via reductive amination.

Step-by-Step Methodology:

-